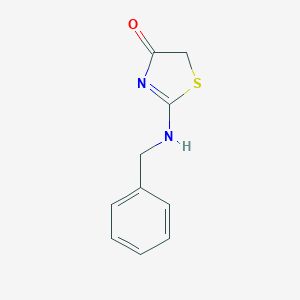

2-Benzylamino-thiazol-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

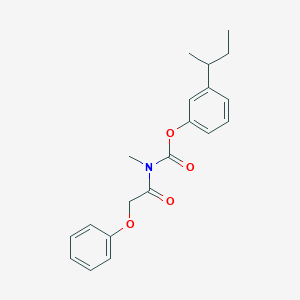

The synthesis of “2-Benzylamino-thiazol-4-one” derivatives involves various synthetic pathways. One such pathway involves the preparation of 2-(benzylamino)thiazol-4(5H)-one (16) from N-benzyl-2-chloroacetamide (15) via migratory cyclization .Molecular Structure Analysis

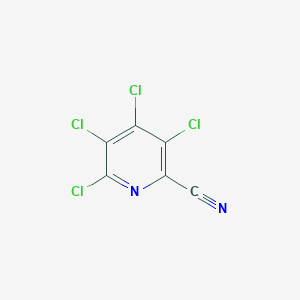

The molecular structure of “2-Benzylamino-thiazol-4-one” includes a total of 25 bonds. There are 16 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 sulfide .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

2-Benzylamino-thiazol-4-one derivatives have been studied for their potential as antimicrobial agents. The thiazole ring, a core structure in these compounds, is known for its efficacy against various bacterial strains. Researchers have synthesized various derivatives to enhance this activity and target resistant microbial strains .

Antiretroviral Therapy

Thiazole derivatives, including those with the 2-Benzylamino-thiazol-4-one structure, have shown promise in antiretroviral therapy. These compounds can inhibit key enzymes required for the replication of retroviruses, such as HIV, potentially leading to new treatments for viral infections .

Antifungal Applications

The antifungal properties of thiazole compounds make them valuable in the development of new antifungal drugs. 2-Benzylamino-thiazol-4-one derivatives can be designed to target specific fungal pathogens, offering an alternative to existing treatments and addressing drug resistance issues .

Anticancer Research

Thiazole derivatives are being explored for their anticancer properties. They can act as cytotoxic agents, targeting cancer cells while sparing healthy cells. The versatility of the thiazole ring allows for the creation of compounds that can be tailored to various types of cancer .

Anti-Inflammatory and Analgesic Effects

Research has indicated that thiazole derivatives can exhibit significant anti-inflammatory and analgesic effects. This makes them potential candidates for the development of new anti-inflammatory drugs that could help manage pain and inflammation in conditions like arthritis .

Neuroprotective Agents

The neuroprotective potential of thiazole derivatives is another area of interest. These compounds may protect nerve cells from damage, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-benzylimino-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c13-9-7-14-10(12-9)11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJWFHNUQPUHON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=NCC2=CC=CC=C2)S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368199 |

Source

|

| Record name | 2-Benzylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzylamino-thiazol-4-one | |

CAS RN |

17385-69-2 |

Source

|

| Record name | 2-Benzylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydro-2-[1-(hydroxymethyl)ethenyl]-7H-pyrano[2,3-g]-1,4-benzodioxin-7-one](/img/structure/B103141.png)